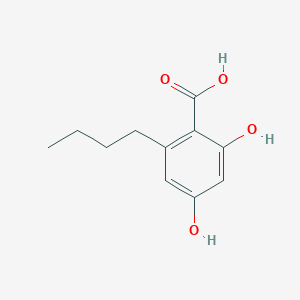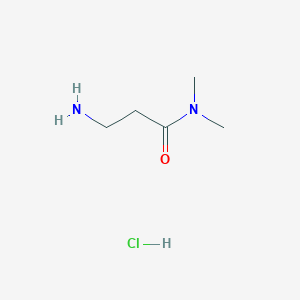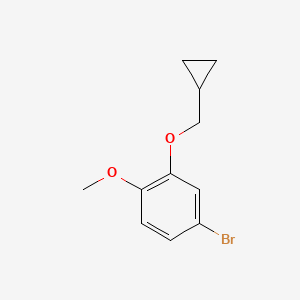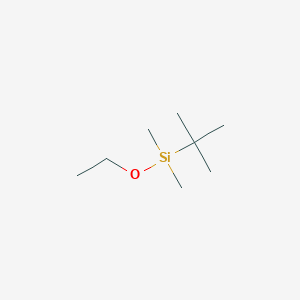
3-Amino-3-methylbutanamide
Vue d'ensemble
Description
3-Amino-3-methylbutanamide is a small molecule with the molecular formula C5H12N2O . It is also known as Butanamide, 3-methyl- .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-methylbutanamide consists of a butanamide backbone with a methyl group and an amino group at the 3rd carbon . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H .Physical And Chemical Properties Analysis
3-Amino-3-methylbutanamide has a molecular weight of 152.62 . It is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, vapor pressure, water solubility, and others can be predicted using various computational tools .Applications De Recherche Scientifique
Enzyme Inhibition and Drug Design
3-Amino-3-methylbutanamide derivatives have shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as demonstrated by Lee, Shin, and Ahn (2014). These derivatives were optimized using structure-based drug design, showcasing their potential in therapeutic applications, particularly in the context of diseases where 11β-HSD1 is a critical factor (Lee, Shin, & Ahn, 2014).
Anticonvulsant Properties
King et al. (2011) explored primary amino acid derivatives, including variants of 3-Amino-3-methylbutanamide, demonstrating pronounced activities in anticonvulsant models. This research highlights the compound's relevance in developing new treatments for epilepsy and related disorders (King et al., 2011).
Metabolite Production in Microorganisms
Research by Beck, Hansen, and Lauritsen (2002) into the metabolite production of Staphylococcus xylosus, a gram-positive bacterium, identified compounds including 3-methylbutanal, a derivative of 3-Amino-3-methylbutanamide. This study contributes to the understanding of microbial metabolism and its potential applications in biotechnology (Beck, Hansen, & Lauritsen, 2002).
Crystal Structure and Biological Activity
Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the Valyl moiety, including derivatives of 3-Amino-3-methylbutanamide. Their study, which included crystal structure analysis and biological activity screening, can inform drug design and molecular biology studies (Yancheva et al., 2015).
Flavor Compound Formation in Food Products
Research on the formation of amino acid-derived volatile compounds in food products, such as dry-cured mackerel, has identified 3-Amino-3-methylbutanamide derivatives like 3-methylbutanal as key flavor compounds. These findings by Yang et al. (2021) are significant for the food industry, particularly in flavor enhancement and product development (Yang et al., 2021).
Mécanisme D'action
Safety and Hazards
The safety information for 3-Amino-3-methylbutanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-amino-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,7)3-4(6)8/h3,7H2,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGZFQLSSJSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



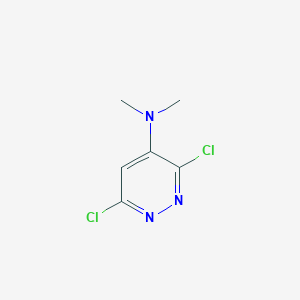
![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)
![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)
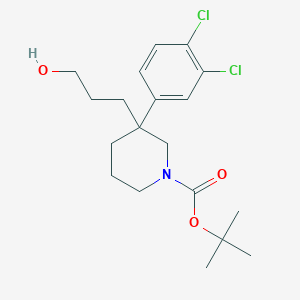
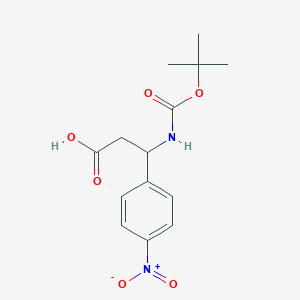
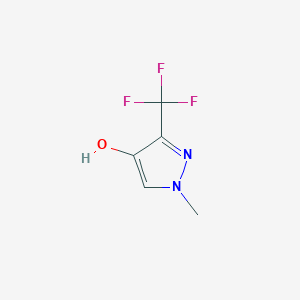
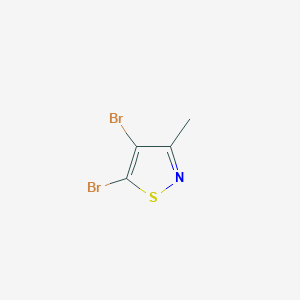
![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)

